2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Overview
Description
2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H15BrN4O and its molecular weight is 323.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Crystal Structure
- Crystal Packing and Hydrogen Bonding : Pyrimidin-4-one derivatives like 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibit varied tautomeric forms in crystals. The behavior of such compounds in crystal packing, particularly their hydrogen bonding patterns, is a subject of research (Gerhardt & Bolte, 2016).
Synthesis and Chemical Reactions
- Novel Synthesis Methods : Research has explored various methods for synthesizing pyrido[2,3-d]pyrimidin derivatives, including halogenation, cyclization, and other chemical transformations (Quiroga et al., 2008).
- Derivative Synthesis : Studies have been conducted on the synthesis of analogs and derivatives of pyrido[2,3-d]pyrimidin compounds, which are crucial for the development of new chemical entities (Carboni, Settimo & Segnini, 1969).
Biological and Pharmacological Applications
- Antiviral and Cytotoxicity Studies : Derivatives of pyrido[2,3-d]pyrimidin have been evaluated for their antiviral activities and cytotoxic effects, contributing to the development of potential therapeutic agents (Gupta et al., 1989).
- Antiproliferative Effects : Studies on pyrido[2,3-d]pyrimidin derivatives have also focused on their antiproliferative properties, which are significant for cancer research (Swayze et al., 1992).
Properties
IUPAC Name |
2-amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXUYXLSNTDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)N)C3CCCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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